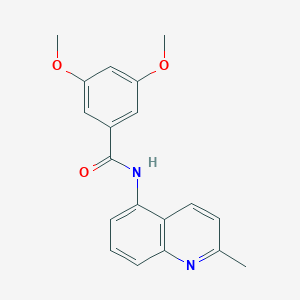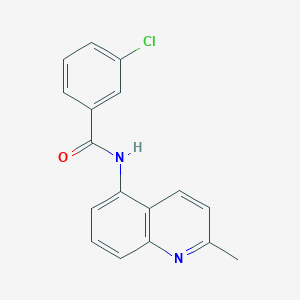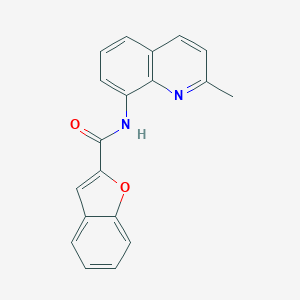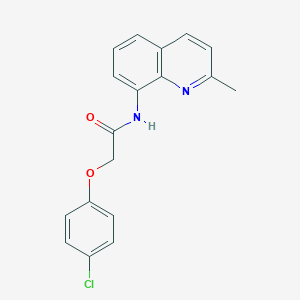![molecular formula C21H17N3O3 B244151 N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B244151.png)
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide, also known as MO-05, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. MO-05 belongs to the class of oxazolo[4,5-b]pyridine derivatives, which have been shown to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has been shown to inhibit the activity of phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammatory responses. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has also been shown to modulate the activity of various signaling pathways such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has also been shown to inhibit the activity of various enzymes such as HDACs and PDE-4. In addition, N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has also been studied for its potential use as an anti-microbial agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has been shown to exhibit various biological activities, making it a versatile compound for studying different biological processes. However, there are some limitations to using N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide in lab experiments. The exact mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide is not fully understood, which makes it difficult to interpret the results of experiments. In addition, N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for studying N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide. One direction is to further investigate the mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide. Understanding the exact mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide can help in the development of more targeted and effective therapeutic agents. Another direction is to study the potential use of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide in combination with other therapeutic agents. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has been shown to exhibit synergistic effects with other anti-cancer agents, which makes it a promising candidate for combination therapy. Finally, there is a need to study the pharmacokinetics and pharmacodynamics of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide in vivo to determine its potential use as a therapeutic agent.
Synthesemethoden
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide can be synthesized using a multi-step process involving the reaction of 2-aminopyridine with various reagents. The final step involves the reaction of N-(2-hydroxyphenyl)-2-phenylacetamide with 2-chloro-5-methoxybenzoic acid in the presence of a base to yield N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide. The purity of the compound can be confirmed using various analytical techniques such as NMR, LC-MS, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has been shown to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied extensively in vitro and in vivo for its potential therapeutic applications. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has also been studied for its potential use as an anti-microbial agent.
Eigenschaften
Molekularformel |
C21H17N3O3 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C21H17N3O3/c1-26-17-10-9-15(21-24-20-18(27-21)8-5-11-22-20)13-16(17)23-19(25)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,23,25) |
InChI-Schlüssel |
ZZBNWWXADSJBDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)



![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B244090.png)
![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)